molecular formula C22H30Br2O2 B8488622 2,6-Dibromo-1,5-bis(hexyloxy)naphthalene CAS No. 207799-29-9

2,6-Dibromo-1,5-bis(hexyloxy)naphthalene

Cat. No. B8488622
M. Wt: 486.3 g/mol
InChI Key: PBNXBXCHWZLFLB-UHFFFAOYSA-N
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Patent
US07701129B2

Procedure details

Under an inert atmosphere, sodium ethoxide (2.76 g, 40.6 mmol) and 2,6-dibromo-1,5-di hydroxynaphthalene (5 g, 15.7 mmol) were dissolved in ethanol (60 ml). Under reflux, ethanol solution (10 ml) of hexylbromide (6.7 g, 40.6 mmol) was added dropwise in 10 minutes. It was refluxed for 5 hours and then left for cooling. The reaction mixture was added to 1N sodium-hydroxide aqueous solution, and the depositing precipitate was filtrated. The precipitate was washed with methylene chloride, and the washed solution was concentrated under a reduced pressure to obtain a crude product. The desired product was obtained after purifying by silica gel chromatography (toluene:hexane=4:1).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[O-][CH2:2][CH3:3].[Na+].[Br:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Br:17])[C:12]=2[OH:16])[C:7]=1[OH:18].[CH2:19](Br)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)C>[Br:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([Br:17])[C:12]=2[O:16][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:7]=1[O:18][CH2:15][CH2:6][CH2:7][CH2:8][CH2:2][CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C2=CC=C(C(=C2C=C1)O)Br)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
The reaction mixture was added to 1N sodium-hydroxide aqueous solution
FILTRATION
Type
FILTRATION
Details
the depositing precipitate was filtrated
WASH
Type
WASH
Details
The precipitate was washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the washed solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a crude product

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=CC=C(C(=C2C=C1)OCCCCCC)Br)OCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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